4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and receptors. The presence of the morpholine and thiophene groups in its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide are currently under investigation . The compound has garnered attention in the scientific community for its potential applications in various fields of research and industry.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can potentially influence a variety of cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are subject to ongoing research. Preliminary studies suggest that the compound may have potential applications in various fields of research and industry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine to form an intermediate sulfonamide.
Morpholine Introduction: The intermediate is then reacted with morpholine under basic conditions to introduce the morpholine group.
The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Biological Research: Used in studies involving cell signaling pathways due to its ability to interact with various receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 4-chloro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzenesulfonamide
Uniqueness
The presence of the morpholine group in 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide distinguishes it from similar compounds, potentially offering better solubility and bioavailability. The thiophene ring also contributes to its unique electronic properties, enhancing its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGLNDGLYRPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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